6-Methylbenzofuran-2-carbonitrile
Overview
Description
6-Methylbenzofuran-2-carbonitrile is an organic compound with the molecular formula C10H7NO. It is a derivative of benzofuran, characterized by a methyl group at the 6th position and a cyano group at the 2nd position of the benzofuran ring.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which 6-methylbenzofuran-2-carbonitrile belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Benzofuran derivatives have been found to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran compounds have been found to inhibit the activity of certain enzymes, thereby disrupting the biochemical processes these enzymes are involved in .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that these compounds affect multiple biochemical pathways . For example, anti-tumor activity suggests potential involvement in pathways related to cell proliferation and apoptosis, while anti-viral activity suggests potential involvement in pathways related to viral replication .
Pharmacokinetics
The compound’s molecular weight (15717) suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed throughout the body .
Result of Action
Given the biological activities exhibited by benzofuran compounds, it is likely that these compounds have a variety of effects at the molecular and cellular level . For example, anti-tumor activity suggests potential effects on cell proliferation and apoptosis, while anti-viral activity suggests potential effects on viral replication .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability, its interaction with its targets, and its overall efficacy .
Biochemical Analysis
Cellular Effects
Benzofuran compounds have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylbenzofuran-2-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds, which can be employed in the synthesis of benzofuran derivatives . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Methylbenzofuran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-methanol derivatives .
Scientific Research Applications
6-Methylbenzofuran-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Methylbenzofuran-2-carbonitrile include other benzofuran derivatives, such as:
- Benzofuran-2-carbonitrile
- 6-Methylbenzofuran
- 2-Methylbenzofuran
Uniqueness
This compound is unique due to the presence of both a methyl group and a cyano group on the benzofuran ring. This combination of functional groups imparts specific chemical and physical properties to the compound, making it distinct from other benzofuran derivatives .
Properties
IUPAC Name |
6-methyl-1-benzofuran-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c1-7-2-3-8-5-9(6-11)12-10(8)4-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWDSJROTITIJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(O2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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